molecular formula C17H15ClN2O2 B2903463 1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide CAS No. 1101191-41-6

1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide

Cat. No. B2903463
CAS RN: 1101191-41-6
M. Wt: 314.77
InChI Key: SPXABPFHNCVZGC-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, and a 2-chlorobenzoyl group, which is a benzene ring with a chlorine atom and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized from reactions involving benzoyl chlorides . The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This would provide information about the arrangement of atoms in the molecule and any interesting structural features.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents present. For instance, the chlorine atom on the benzoyl group could potentially be substituted in an electrophilic aromatic substitution reaction .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its structural complexity and reactivity make it suitable for constructing more complex chemical entities. For example, it can be used in the preparation of polycyclic indolinyl compounds through photo-induced reductive Heck cyclization . This process is valuable for creating compounds with potential pharmaceutical applications.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a precursor for developing new drug candidates. Its benzoyl and carboxamide groups are particularly useful for creating molecules with potential therapeutic effects. It’s also involved in the synthesis of molecules like clotrimazole, an antifungal medication .

Electrocatalysis

While not directly used as an electrocatalyst, this compound could be modified to create ferrocene-based electrocatalysts. These are known for their excellent chemical and thermal stability and are used in energy-related systems, molecular machines, and sensing applications .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For instance, many benzoyl chlorides are considered hazardous and can cause skin and eye irritation . Proper safety precautions should be taken when handling this compound.

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, properties, and potential applications. For instance, it could be studied for potential uses in various fields such as medicine or materials science .

properties

IUPAC Name

1-(2-chlorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-19-16(21)15-10-11-6-2-5-9-14(11)20(15)17(22)12-7-3-4-8-13(12)18/h2-9,15H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXABPFHNCVZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzoyl)-N-methylindoline-2-carboxamide

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